2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one
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Overview
Description
2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves multiple steps, starting with the preparation of the core pyrido[3,2-e][1,3]selenazin-4-one structure. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce aniline derivatives.
Scientific Research Applications
2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its medicinal properties includes exploring its use as an anticonvulsant or anticancer agent.
Mechanism of Action
The mechanism by which 2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one: This compound shares a similar core structure but contains sulfur instead of selenium.
4H-pyrido[1,2-a]pyrimidin-4-one: Another related compound with a different heterocyclic system.
Uniqueness
2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one is unique due to the presence of the selenazinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
89914-62-5 |
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Molecular Formula |
C19H13N5OSe |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-phenyldiazenylanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C19H13N5OSe/c25-17-16-7-4-12-20-18(16)26-19(22-17)21-13-8-10-15(11-9-13)24-23-14-5-2-1-3-6-14/h1-12H,(H,21,22,25) |
InChI Key |
ULCNNOJGLKVDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=O)C4=C([Se]3)N=CC=C4 |
Origin of Product |
United States |
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